![molecular formula C18H19N3O6S B2986021 Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate CAS No. 2415499-49-7](/img/structure/B2986021.png)
Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate, also known as MMFBS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMFBS is a sulfonamide-based compound that possesses unique chemical properties, making it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate has been shown to possess potent inhibitory activity against carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate has also been found to possess anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate is its potent inhibitory activity against carbonic anhydrase, which makes it a promising candidate for use in various scientific research applications. However, one of the limitations of Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate. One potential area of research is the development of new diagnostic tools for cancer and other diseases using Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate. Another area of research is the investigation of the potential therapeutic applications of Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate in the treatment of various diseases, including cancer, inflammation, and bone disorders. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate and to identify potential side effects and toxicity.
Synthesis Methods
The synthesis of Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate involves the reaction of 4-methoxybenzoic acid with 4-nitrobenzoyl chloride, followed by reduction to yield 4-aminobenzoic acid. The resulting compound is then reacted with 5-(2-methylpyrazol-3-yl)furan-2-yl-methanesulfonyl chloride to yield Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate.
Scientific Research Applications
Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate has been extensively studied for its potential applications in scientific research. It has been found to possess potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in various physiological processes. Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-21-14(8-9-19-21)15-7-5-13(27-15)11-20-28(23,24)17-10-12(18(22)26-3)4-6-16(17)25-2/h4-10,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQJFLMTLMSHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)
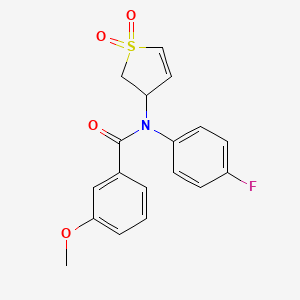
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
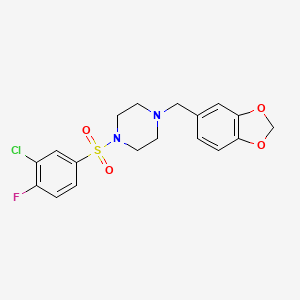
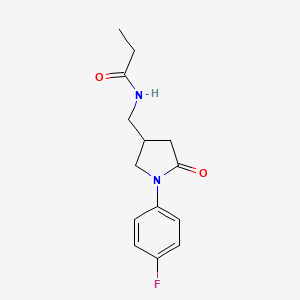
![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2985951.png)
![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)
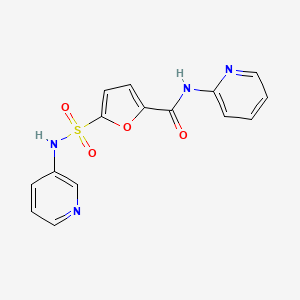
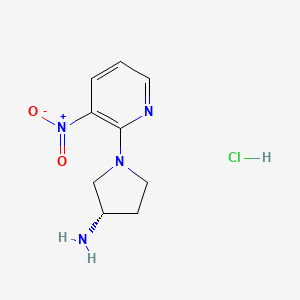
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)